![molecular formula C26H28N2O2 B3835629 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B3835629.png)
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline is a type of isoquinoline, a class of compounds that are widely distributed in nature as alkaloids . Carbazole is a tricyclic aromatic organic compound that consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been described in the literature . It involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline has been analyzed in several studies . The compound has a molecular formula of C12H15NO3 .Chemical Reactions Analysis
6,7-Dimethoxy-3,4-dihydroisoquinoline has been shown to undergo various chemical reactions. For example, it can react with o-quinone methides to form 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines .Physical And Chemical Properties Analysis
6,7-Dimethoxy-3,4-dihydroisoquinoline has a melting point of 125-126 °C and a predicted boiling point of 401.4±45.0 °C . Its density is predicted to be 1.216±0.06 g/cm3 .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-4-28-23-8-6-5-7-21(23)22-13-18(9-10-24(22)28)16-27-12-11-19-14-25(29-2)26(30-3)15-20(19)17-27/h5-10,13-15H,4,11-12,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMYMLMAXJTLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-9-ethylcarbazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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